Amino(3-phenoxyphenyl)acetic acid hydrochloride basic properties
Amino(3-phenoxyphenyl)acetic acid hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of Amino(3-phenoxyphenyl)acetic acid Hydrochloride
Introduction
Amino(3-phenoxyphenyl)acetic acid hydrochloride is a non-proteinogenic, alpha-amino acid derivative. As a member of the phenoxyacetic acid family, it possesses a unique structural scaffold combining an amino acid moiety with a diphenyl ether linkage. This configuration makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Its primary value lies in its role as a versatile synthetic intermediate or building block, enabling the construction of more complex molecules with potential pharmacological activity. Compounds incorporating the phenoxyacetic acid motif have been explored for a range of applications, from herbicides to selective enzyme inhibitors.[1][2]
This technical guide provides a comprehensive overview of the fundamental properties of Amino(3-phenoxyphenyl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, analytical methodologies, and essential safety protocols. The information herein is synthesized to provide both foundational knowledge and practical insights for laboratory applications.
Chemical Identity and Physicochemical Properties
The core of the molecule is Amino(3-phenoxyphenyl)acetic acid, which is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media. The presence of the hydrochloride salt protonates the primary amine, converting it to an ammonium chloride group.
| Identifier | Value | Source(s) |
| Compound Name | Amino(3-phenoxyphenyl)acetic acid hydrochloride | - |
| Parent Compound | Amino(3-phenoxyphenyl)acetic acid | [3] |
| Parent CAS Number | 299168-94-8 | [3][4][5] |
| Parent Molecular Formula | C14H13NO3 | [3][4] |
| Parent Molecular Weight | 243.26 g/mol | [3] |
| Hydrochloride Formula | C14H14ClNO3 | - |
| Hydrochloride Mol. Weight | 279.72 g/mol | - |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=CC=C2)C(C(=O)O)N | [3] |
Physicochemical Data Summary
Quantitative data for the hydrochloride salt is not widely published. The following table includes data for the parent compound and closely related analogs to provide an estimated profile. Researchers should perform their own characterization for definitive values.
| Property | Value / Description | Notes | Source(s) |
| Appearance | White to off-white solid | Typical for similar amino acid hydrochlorides. | [6] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride form generally enhances aqueous solubility compared to the free acid. | [7] |
| Melting Point | Not specified. | Data for related compounds like 4-Amino-3-phenylbutyric acid hydrochloride is ~197 °C. | [8] |
| pKa (Acidic) | ~2-3 (estimated) | For the carboxylic acid group. | [8] |
| pKa (Basic) | ~9-10 (estimated) | For the protonated amino group. | [8] |
Synthesis and Reactivity
The chemical reactivity of Amino(3-phenoxyphenyl)acetic acid hydrochloride is dictated by its three primary functional groups: the carboxylic acid, the primary amine (as an ammonium salt), and the diphenyl ether linkage.
-
Carboxylic Acid: Can undergo esterification, amide bond formation, and reduction.
-
Amine Group: Once deprotonated, the free amine is nucleophilic and can be acylated, alkylated, or used in reductive amination.
-
Diphenyl Ether: Generally stable, but the aromatic rings can undergo electrophilic substitution, though the conditions must be carefully controlled.
A common and plausible method for synthesizing α-amino acids is the Strecker synthesis. This pathway begins with an aldehyde, which for this target molecule would be 3-phenoxybenzaldehyde.
Caption: Plausible synthetic workflow for Amino(3-phenoxyphenyl)acetic acid hydrochloride via the Strecker synthesis.
Experimental Protocol 3.1: Illustrative Strecker Synthesis
Causality: This protocol illustrates a standard method for α-amino acid synthesis. The choice of the Strecker reaction is based on the ready availability of the aldehyde starting material and its high reliability for producing the desired aminonitrile intermediate. Acid hydrolysis is a robust method for converting the nitrile to a carboxylic acid.
-
Step 1: Formation of the α-Aminonitrile.
-
In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Add an aqueous solution of ammonium chloride (NH4Cl, 1.5 equivalents).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide (NaCN, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Step 2: Hydrolysis to the Amino Acid.
-
Add concentrated hydrochloric acid (HCl) to the crude α-aminonitrile.
-
Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. This step hydrolyzes the nitrile to a carboxylic acid and the imine to an amine.
-
After cooling, the racemic amino acid hydrochloride may precipitate. The pH can be adjusted to the isoelectric point to precipitate the free amino acid if desired.
-
Filter the solid and wash with cold water or a suitable solvent to collect the crude product.
-
-
Step 3: Purification and Salt Formation.
-
Recrystallize the crude product from a solvent system such as ethanol/water to achieve high purity.
-
If the free amino acid was isolated, redissolve it in a minimal amount of a solvent like diethyl ether or ethanol and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether) to precipitate the final hydrochloride salt.
-
Filter, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
Potential Applications and Biological Context
Amino(3-phenoxyphenyl)acetic acid hydrochloride is primarily a molecular scaffold. Its value is realized when it is incorporated into larger, more complex structures. Based on the biological activities of related compounds, several research avenues are plausible.
-
Pharmaceutical Intermediates: The compound serves as a key intermediate for synthesizing novel therapeutic agents. For instance, related structures like amino(3-chlorophenyl)acetic acid are used in the preparation of synthetic penicillins.[9] Similarly, (3-aminophenoxy)acetic acid is a reactant for creating dual-action hypoglycemic agents.[10]
-
Agrochemicals: Phenoxyacetic acids are a well-known class of herbicides.[2] This molecule could be used to develop new derivatives with unique selectivity or potency.
-
Enzyme Inhibitors: The phenoxy acetic acid scaffold has been successfully used to design selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The amino acid functionality provides an additional handle for creating specific interactions within an enzyme's active site.
-
Peptidomimetics: As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics. These modified peptides often have enhanced stability against enzymatic degradation and may possess unique conformational properties.
Caption: Role as a central building block for diverse chemical applications.
Analytical Methodologies
Confirming the identity, purity, and quantity of Amino(3-phenoxyphenyl)acetic acid hydrochloride requires a combination of analytical techniques.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the connectivity of the atoms and the presence of the different functional groups.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the carboxylic acid C=O stretch, the N-H bends of the ammonium group, and the C-O-C stretch of the diphenyl ether.[11]
-
-
Purity and Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reverse-phase column (e.g., C18) is typically used. Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~210-220 nm) or derivatization with a UV-active or fluorescent tag is often necessary for high sensitivity.[12][13]
-
Caption: Standard analytical workflow for purity assessment by HPLC.
Experimental Protocol 5.1: Purity Assessment by Reverse-Phase HPLC
Causality: This protocol uses a standard C18 column, which is effective for retaining and separating moderately polar small molecules. A gradient elution is chosen to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted. UV detection is a robust and widely available method suitable for this class of compounds.
-
Preparation of Mobile Phases: [14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane and degas before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Amino(3-phenoxyphenyl)acetic acid hydrochloride.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform further dilutions as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Safety, Handling, and Storage
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation. |
Precautionary Measures
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust.[17] |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/eye protection/face protection.[17] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7][17] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generation of dust.[6] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical in accordance with all local, state, and federal regulations. Do not allow it to enter drains.[17]
Conclusion
Amino(3-phenoxyphenyl)acetic acid hydrochloride is a specialized chemical with significant potential as a building block in synthetic chemistry. Its basic properties are largely defined by its constituent amino acid and diphenyl ether moieties. While detailed experimental data on the compound itself is sparse, its structural similarity to other well-characterized molecules allows for reliable predictions regarding its reactivity, analytical behavior, and safety requirements. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the rational design of novel molecules with tailored functions. Further investigation into its biological activity and incorporation into functional polymers or pharmaceutical agents is a promising area for future research.
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(Note: A representative structure is shown as the exact HCl salt form can vary)
(A representative structure from a study on selective COX-2 inhibitors)
(A representative structure from a study on anticancer activity)